N-[(2-hydroxynaphthalen-1-yl)methyl]-3-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide
Description
N-[(2-hydroxynaphthalen-1-yl)methyl]-3-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound combines a naphthalene moiety with a benzotriazole core, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)methyl]-3-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-23-17-10-13(6-8-16(17)21-22-23)19(25)20-11-15-14-5-3-2-4-12(14)7-9-18(15)24/h2-5,7,9,13,24H,6,8,10-11H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRLMFSKRBNJCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC(C2)C(=O)NCC3=C(C=CC4=CC=CC=C43)O)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxynaphthalen-1-yl)methyl]-3-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide typically involves a multi-step process:
Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of appropriate precursors, such as o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Naphthalene Derivative Preparation: The 2-hydroxynaphthalen-1-yl moiety is prepared by functionalizing naphthalene through hydroxylation and subsequent protection/deprotection steps.
Coupling Reaction: The final step involves coupling the naphthalene derivative with the benzotriazole core. This can be achieved using coupling reagents like carbodiimides (e.g., DCC) in the presence of a base (e.g., triethylamine) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimizing reaction conditions, such as temperature, solvent choice, and catalyst loading, is crucial for scalable production.
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxynaphthalen-1-yl)methyl]-3-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of corresponding amines.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
N-[(2-hydroxynaphthalen-1-yl)methyl]-3-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its benzotriazole and naphthalene moieties, which are known for their biological activities.
Materials Science: Utilized in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism by which N-[(2-hydroxynaphthalen-1-yl)methyl]-3-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzotriazole moiety can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The naphthalene ring can participate in π-π stacking interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds like 2-hydroxy-1-naphthaldehyde and 2-naphthol share the naphthalene core.
Benzotriazole Derivatives: Compounds such as 1H-benzotriazole and 5-methyl-1H-benzotriazole share the benzotriazole core.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
